![molecular formula C5H7N3O2 B2701470 Methyl (E)-3-azido-2-methylprop-2-enoate CAS No. 1937221-22-1](/img/structure/B2701470.png)
Methyl (E)-3-azido-2-methylprop-2-enoate
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, PubChem ID, etc. It also includes the compound’s appearance (solid, liquid, color, etc.) and odor if applicable .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications
Synthesis of Polyfunctional Heterocyclic Systems
Research has shown that compounds structurally related to Methyl (E)-3-azido-2-methylprop-2-enoate, such as Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, highlighting their importance in the synthesis of complex organic molecules (Pizzioli et al., 1998).
Reactivity and Decomposition Studies
The reactivity of azido compounds, particularly those with β-substituents, has been studied to understand their stability and reaction pathways. For instance, Methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate and its derivatives have been examined for their unusual decomposition reactions, contributing to the broader understanding of azido compound chemistry (Gimalova et al., 2013).
Intermolecular Cycloaddition Reactions
Azido compounds are pivotal in 1,3-cycloaddition reactions, which are crucial for constructing novel organic frameworks. Studies on the intermolecular cycloaddition of azido(2-heteroaryl)methanones with activated olefins, including compounds similar to Methyl (E)-3-azido-2-methylprop-2-enoate, have led to the development of new synthetic methodologies for heterocyclic compounds (Zanirato, 2002).
Photocatalytic Applications
Azido compounds, due to their unique reactivity, have also found applications in photocatalysis. For example, the study of photo-isomerization of azadirachtin, a natural product, under UV light has provided insights into the manipulation of molecular structures for enhanced biological activity or stability. This research indirectly supports the potential utility of azido compounds like Methyl (E)-3-azido-2-methylprop-2-enoate in materials science and photocatalysis (Johnson et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-azido-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLLKWKPHBXQD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=[N+]=[N-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N=[N+]=[N-])/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-azido-2-methylprop-2-enoate |
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